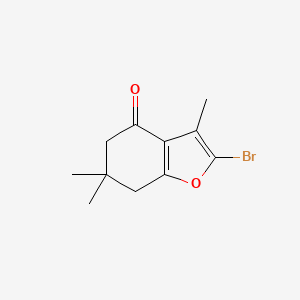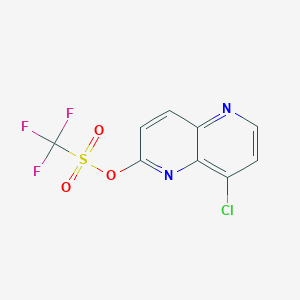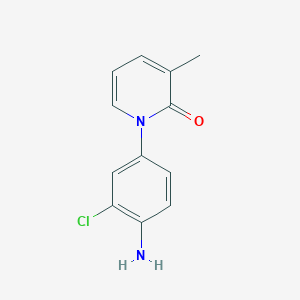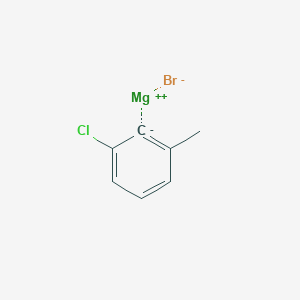
2-Chloro-6-methylphenylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-methylphenylmagnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent widely used in organic synthesis. Grignard reagents are organomagnesium compounds that play a crucial role in forming carbon-carbon bonds, making them indispensable in the field of synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-6-methylphenylmagnesium bromide is typically prepared by reacting 2-chloro-6-methylbromobenzene with magnesium turnings in anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The process involves the following steps:
Preparation of the Reaction Mixture: Magnesium turnings are placed in a dry flask, and anhydrous THF is added.
Initiation of the Reaction: A small amount of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface.
Addition of the Aryl Halide: 2-Chloro-6-methylbromobenzene is added dropwise to the reaction mixture while maintaining stirring and cooling.
Completion of the Reaction: The reaction mixture is stirred until the magnesium is completely consumed, forming the Grignard reagent.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves using larger reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-methylphenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Coupling Reactions: Participates in cross-coupling reactions with halides to form biaryl compounds.
Substitution Reactions: Can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Halides: Aryl or alkyl halides.
Solvents: Anhydrous THF is commonly used.
Major Products Formed
Alcohols: From reactions with carbonyl compounds.
Biaryl Compounds: From coupling reactions.
Substituted Aromatics: From substitution reactions.
Applications De Recherche Scientifique
2-Chloro-6-methylphenylmagnesium bromide is used in various scientific research applications:
Organic Synthesis: As a key reagent in the synthesis of complex organic molecules.
Pharmaceuticals: In the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: In the preparation of polymers and advanced materials.
Agricultural Chemistry: In the synthesis of agrochemicals and pesticides.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-methylphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic transformations to form new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-3-methylphenylmagnesium bromide
- 2,6-Dimethylphenylmagnesium bromide
- 4-(Trifluoromethoxy)phenylmagnesium bromide
Uniqueness
2-Chloro-6-methylphenylmagnesium bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in synthetic applications. The presence of both chloro and methyl groups on the aromatic ring influences its reactivity compared to other Grignard reagents.
Propriétés
Formule moléculaire |
C7H6BrClMg |
|---|---|
Poids moléculaire |
229.78 g/mol |
Nom IUPAC |
magnesium;1-chloro-3-methylbenzene-2-ide;bromide |
InChI |
InChI=1S/C7H6Cl.BrH.Mg/c1-6-3-2-4-7(8)5-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
RWQBVNBYVUKJJR-UHFFFAOYSA-M |
SMILES canonique |
CC1=[C-]C(=CC=C1)Cl.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


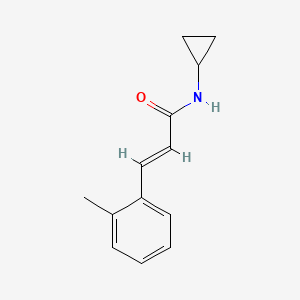
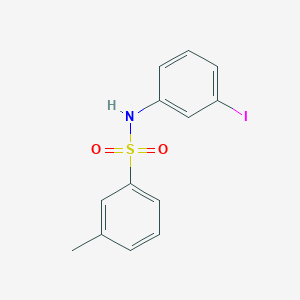

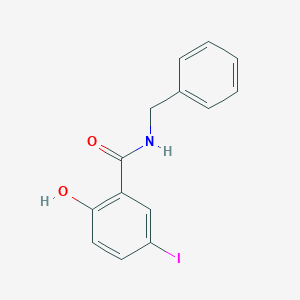
![N-(2-(cyclohex-1-en-1-yl)ethyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B14901884.png)

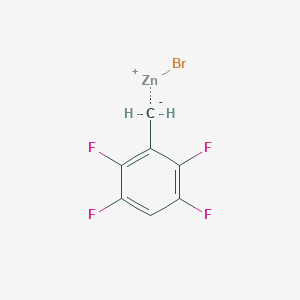
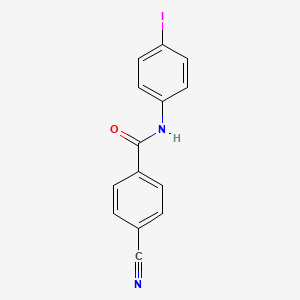
![3-(2-Amino-ethylamino)-1-benzylamino-7-ethyl-5,6,7,8-tetrahydro-[2,7]naphthyridine-4-carbonitrile](/img/structure/B14901900.png)
